8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H27N7O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of SMR000035215 is the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins and stabilizing proteins against heat stress .
Mode of Action
SMR000035215 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in the protein folding process .
Biochemical Pathways
The disruption of DnaK’s function affects the protein folding process, which is a critical biochemical pathway in the cell . This disruption can lead to the formation of misfolded proteins, which can have various downstream effects, including the inhibition of biofilm formation .
Result of Action
The interaction of SMR000035215 with DnaK leads to the inhibition of biofilm formation . Biofilms are communities of microorganisms that can adhere to surfaces and are often resistant to antibiotics . By inhibiting biofilm formation, SMR000035215 can potentially enhance the effectiveness of antibiotic treatments .
Properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2S2/c1-11-8-12(2)10-25(9-11)17-20-15-14(16(27)24(5)19(28)23(15)4)26(17)6-7-29-18-22-21-13(3)30-18/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUXDIFUJDHOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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